Cholecystokinin (27-33), tert-butyloxycarbonyl-nle(28,31)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

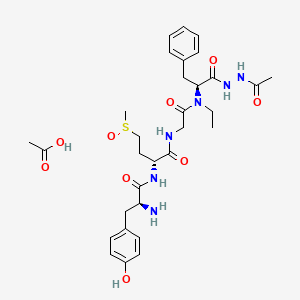

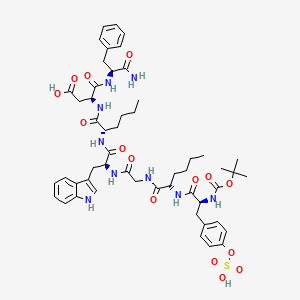

Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2: ist eine synthetische Peptidverbindung. Es ist ein Derivat von Cholecystokinin (CCK), einem Peptidhormon, das eine entscheidende Rolle bei der Verdauung und der Regulierung des Appetits spielt. Diese Verbindung wird häufig in der wissenschaftlichen Forschung verwendet, um die Struktur-Aktivitäts-Beziehungen von CCK und seinen Analoga zu untersuchen .

Vorbereitungsmethoden

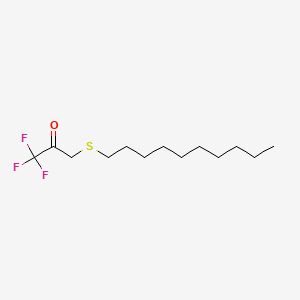

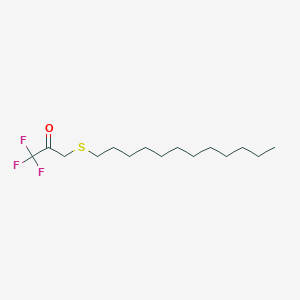

Synthesewege und Reaktionsbedingungen: Die Synthese von Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 erfolgt typischerweise über die Festphasenpeptidsynthese (SPPS) unter Verwendung von tert-Butyloxycarbonyl (Boc) als N-terminaler Schutzgruppe. Die Boc-Strategie ist vorteilhaft für die Synthese hydrophober Peptide und Peptide, die Ester- und Thioester-Einheiten enthalten . Der Syntheseprozess umfasst wiederholte Zyklen von Entschützungs- und Kupplungsreaktionen, bei denen die Boc-Gruppe mit Trifluoressigsäure (TFA) entfernt wird und die Aminosäuren unter Verwendung von Reagenzien wie Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) gekoppelt werden .

Industrielle Produktionsverfahren: In industriellen Umgebungen erfolgt die Synthese von Peptiden wie Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 häufig unter Verwendung von automatischen Peptidsynthesizern. Diese Maschinen können die sich wiederholenden Zyklen von Entschützung und Kupplung effizient handhaben und so große Mengen an hochreinen Peptiden herstellen .

Chemische Reaktionsanalyse

Reaktionstypen: Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der schwefelhaltige Tyrosinrest kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Das Peptid kann unter Verwendung von Reagenzien wie Dithiothreitol (DTT) reduziert werden, um Disulfidbrücken zu brechen.

Substitution: Die Boc-Gruppe kann unter Verwendung geeigneter Reagenzien durch andere Schutzgruppen oder funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid (H2O2) oder m-Chlorperbenzoesäure (m-CPBA) können für Oxidationsreaktionen verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind übliche Reduktionsmittel.

Substitution: Trifluoressigsäure (TFA) wird üblicherweise verwendet, um die Boc-Schutzgruppe zu entfernen.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation des schwefelhaltigen Tyrosinrests Sulfoxide oder Sulfone erzeugen, während die Reduktion freie Thiole ergeben kann .

Wissenschaftliche Forschungsanwendungen

Chemie: Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 wird in der Untersuchung der Peptidsynthese und der Entwicklung neuer synthetischer Methoden verwendet. Es dient als Modellverbindung zum Testen neuer Reagenzien und Reaktionsbedingungen .

Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um die Struktur-Aktivitäts-Beziehungen von Cholecystokinin (CCK) und seinen Analoga zu untersuchen. Es hilft zu verstehen, wie Modifikationen der Peptidstruktur ihre biologische Aktivität beeinflussen .

Medizin: Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 wird in pharmakologischen Studien verwendet, um die Auswirkungen von CCK-Analoga auf verschiedene physiologische Prozesse zu untersuchen, einschließlich Verdauung und Appetitregulierung .

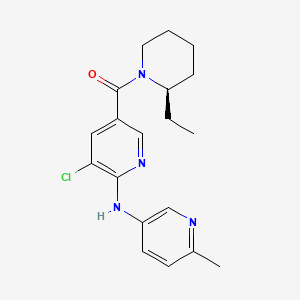

Industrie: In der pharmazeutischen Industrie wird diese Verbindung bei der Entwicklung neuer Medikamente verwendet, die auf CCK-Rezeptoren abzielen. Es dient als Leitverbindung zur Entwicklung potenterer und selektiverer CCK-Rezeptoragonisten und -antagonisten .

Wirkmechanismus

Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 übt seine Wirkung durch Bindung an Cholecystokinin (CCK)-Rezeptoren aus. Diese Rezeptoren sind G-Protein-gekoppelte Rezeptoren (GPCRs), die verschiedene physiologische Reaktionen vermitteln, darunter Enzymsekretion, Gallenblasenkontraktion und Appetitregulierung . Die Bindung des Peptids an CCK-Rezeptoren aktiviert intrazelluläre Signalwege, was zu den beobachteten biologischen Wirkungen führt .

Analyse Chemischer Reaktionen

Types of Reactions: Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 can undergo various chemical reactions, including:

Oxidation: The sulfur-containing tyrosine residue can be oxidized to form sulfoxides or sulfones.

Reduction: The peptide can be reduced using agents like dithiothreitol (DTT) to break disulfide bonds.

Substitution: The Boc group can be substituted with other protecting groups or functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur-containing tyrosine residue can produce sulfoxides or sulfones, while reduction can yield free thiols .

Wissenschaftliche Forschungsanwendungen

Chemistry: Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 is used in the study of peptide synthesis and the development of new synthetic methodologies. It serves as a model compound for testing new reagents and reaction conditions .

Biology: In biological research, this compound is used to study the structure-activity relationships of cholecystokinin (CCK) and its analogues. It helps in understanding how modifications to the peptide structure affect its biological activity .

Medicine: Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 is used in pharmacological studies to investigate the effects of CCK analogues on various physiological processes, including digestion and appetite regulation .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting CCK receptors. It serves as a lead compound for designing more potent and selective CCK receptor agonists and antagonists .

Wirkmechanismus

Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 exerts its effects by binding to cholecystokinin (CCK) receptors. These receptors are G-protein-coupled receptors (GPCRs) that mediate various physiological responses, including enzyme secretion, gallbladder contraction, and appetite regulation . The binding of the peptide to CCK receptors activates intracellular signaling pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

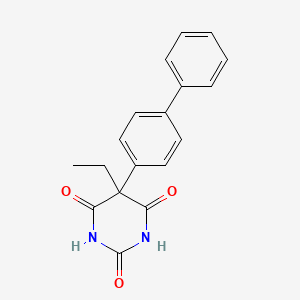

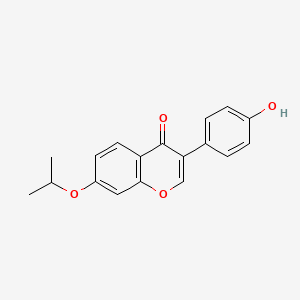

Ähnliche Verbindungen:

Z-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-NH2: Ein weiteres CCK-Analog mit ähnlicher biologischer Aktivität.

Boc-Tyr-OH: Ein einfacheres Derivat, das in der Peptidsynthese verwendet wird.

Boc-Tyr(tBu)-OH: Ein Tyrosinderivat, das bei der Synthese von Peptiden und anderen bioaktiven Molekülen verwendet wird.

Einzigartigkeit: Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 ist durch seine spezifische Sequenz und Modifikationen einzigartig, die ihm besondere biologische Aktivitäten verleihen. Das Vorhandensein des sulfonierten Tyrosinrests und die spezifische Anordnung der Aminosäuren machen es zu einem wertvollen Werkzeug für die Untersuchung von CCK-Rezeptoren und die Entwicklung neuer Therapeutika .

Eigenschaften

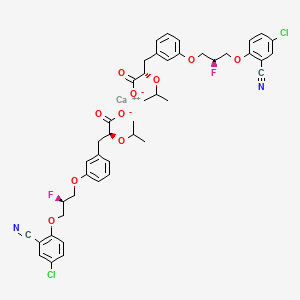

CAS-Nummer |

98640-66-5 |

|---|---|

Molekularformel |

C52H69N9O15S |

Molekulargewicht |

1092.2 g/mol |

IUPAC-Name |

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C52H69N9O15S/c1-6-8-18-37(57-48(68)40(61-51(71)75-52(3,4)5)26-32-21-23-34(24-22-32)76-77(72,73)74)46(66)55-30-43(62)56-41(27-33-29-54-36-20-14-13-17-35(33)36)49(69)58-38(19-9-7-2)47(67)60-42(28-44(63)64)50(70)59-39(45(53)65)25-31-15-11-10-12-16-31/h10-17,20-24,29,37-42,54H,6-9,18-19,25-28,30H2,1-5H3,(H2,53,65)(H,55,66)(H,56,62)(H,57,68)(H,58,69)(H,59,70)(H,60,67)(H,61,71)(H,63,64)(H,72,73,74)/t37-,38-,39-,40-,41-,42-/m0/s1 |

InChI-Schlüssel |

CSXIDZJPJYRGSK-UJKKYYSESA-N |

Isomerische SMILES |

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |

Kanonische SMILES |

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |

Key on ui other cas no. |

98640-66-5 |

Sequenz |

XXGWXDF |

Synonyme |

Boc-28,31-Nle-CCK-7 Boc-Tyr(SO3H)Nle-Gly-Trp-Nle-Asp-PheNH2 cholecystokinin (27-33), tert-butyloxycarbonyl-Nle(28,31)- cholecystokinin (27-33), tert-butyloxycarbonylnorleucyl(28,31)- t-Boc(Nle(28,31))-CCK (27-33) tert-butoxycarbonyltyrosyl(sulfo)-norleucyl-glycyl-tryptophyl-norleucyl-aspartyl-phenylalaninamide tert-butyloxycarbonyl-28,31-Nle-cholecystokinin (27-33) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-pyrido[3,4-b]indol-3-ol](/img/structure/B3064279.png)